Octan-2-yl 2,3,5-triiodobenzoate

Description

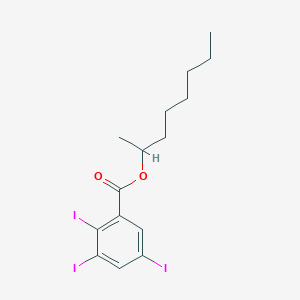

Octan-2-yl 2,3,5-triiodobenzoate is an organic iodine-containing ester derived from 2,3,5-triiodobenzoic acid and octan-2-ol. Its esterification with octan-2-ol may enhance lipid solubility, influencing its pharmacokinetic properties, though this requires further validation.

Properties

Molecular Formula |

C15H19I3O2 |

|---|---|

Molecular Weight |

612.02 g/mol |

IUPAC Name |

octan-2-yl 2,3,5-triiodobenzoate |

InChI |

InChI=1S/C15H19I3O2/c1-3-4-5-6-7-10(2)20-15(19)12-8-11(16)9-13(17)14(12)18/h8-10H,3-7H2,1-2H3 |

InChI Key |

WJEONXLNSWFNNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(=O)C1=C(C(=CC(=C1)I)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-yl 2,3,5-triiodobenzoate typically involves the esterification of 2,3,5-triiodobenzoic acid with octan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps may include distillation and advanced chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Octan-2-yl 2,3,5-triiodobenzoate can undergo oxidation reactions, particularly at the ester linkage, leading to the formation of carboxylic acids and alcohols.

Reduction: The compound can be reduced to its corresponding alcohol and benzoic acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids and alcohols.

Reduction: Alcohols and benzoic acid derivatives.

Substitution: Hydroxyl or amino-substituted benzoates.

Scientific Research Applications

Chemistry: Octan-2-yl 2,3,5-triiodobenzoate is used as a precursor in the synthesis of radiopaque polymers. These polymers are valuable in medical imaging techniques such as X-ray and computed tomography (CT) scans .

Biology: In biological research, this compound is used to study the transport and metabolism of iodine-containing molecules within cells. It serves as a model compound to understand the behavior of similar iodine-containing drugs .

Medicine: The compound’s radiopaque properties make it useful in the development of contrast agents for medical imaging. These agents enhance the visibility of internal structures in diagnostic imaging .

Industry: In the industrial sector, this compound is used in the production of specialized coatings and materials that require high iodine content for specific applications .

Mechanism of Action

The mechanism of action of Octan-2-yl 2,3,5-triiodobenzoate primarily involves its interaction with iodine receptors and transporters in biological systems. The compound’s iodine atoms facilitate its uptake and distribution within cells. Once inside the cells, it can participate in various biochemical pathways, including those involved in thyroid hormone synthesis and metabolism .

Comparison with Similar Compounds

Structural Insights and Mechanistic Implications

- Iodine Substitution: The triiodo configuration in 2,3,5-triiodobenzoate creates a highly electron-deficient aromatic ring, promoting interactions with electron-rich enzyme active sites. This contrasts with monoiodoacetate, which relies on alkylation rather than electronic effects .

- Crystal Structure Evidence: Studies on 2-amino-4,6-dimethylpyrimidin-1-ium 2,3,5-triiodobenzoate reveal extensive hydrogen-bonding networks (N–H⋯O, O–H⋯O) and iodine-mediated interactions (I⋯O, I⋯I), which stabilize supramolecular assemblies . These interactions may mimic enzyme-ligand binding in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.